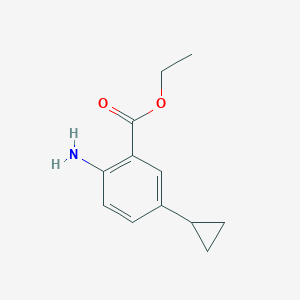
1-(Octadecylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Octadecylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its multifaceted applications in various industries. Anthraquinone itself is used in the paper industry, production of synthetic dyes, and crop protection . The addition of an octadecylamino group to the anthracene-9,10-dione structure enhances its properties, making it a compound of interest in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(Octadecylamino)anthracene-9,10-dione typically involves the amidation of anthracene-9,10-dione with octadecylamine. This reaction can be facilitated using coupling agents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to achieve efficient amidation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-(Octadecylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Octadecylamino)anthracene-9,10-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Octadecylamino)anthracene-9,10-dione and its derivatives often involves interaction with biological macromolecules such as DNA. For instance, some derivatives can inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved vary depending on the specific derivative and its structure.
Comparaison Avec Des Composés Similaires
1-(Octadecylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: A diaminoanthracenedione used in cancer therapy.
Emodin: A naturally occurring anthraquinone with anticancer and anti-inflammatory properties.
9,10-Diphenylanthracene: Used in OLEDs and photon upconversion systems.
The uniqueness of this compound lies in its long alkyl chain, which can influence its solubility, interaction with biological membranes, and overall bioactivity.
Propriétés
Numéro CAS |
29957-05-9 |
|---|---|
Formule moléculaire |
C32H45NO2 |
Poids moléculaire |
475.7 g/mol |
Nom IUPAC |
1-(octadecylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-33-29-24-20-23-28-30(29)32(35)27-22-18-17-21-26(27)31(28)34/h17-18,20-24,33H,2-16,19,25H2,1H3 |
Clé InChI |
CKHOEUPAAHONHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



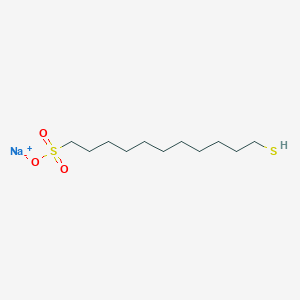

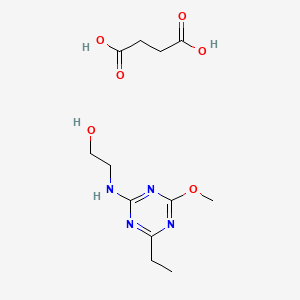
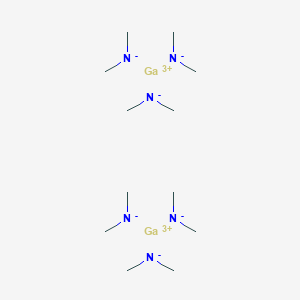
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
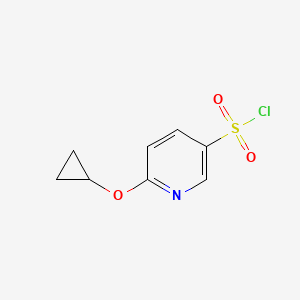
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)



![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
